![molecular formula C7H8N2O2 B13502577 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by a fused ring system containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one can be achieved through various methods. One common approach involves the condensation of aldehydes with hydrazine derivatives and cyclic 1,3-dicarbonyl compounds under acidic conditions. For example, a four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate can be carried out at room temperature using a natural-based catalyst like nano-eggshell/Ti(IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), is preferred due to their reusability and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Aplicaciones Científicas De Investigación
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-methyl-7H-pyrano[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-9-2-5-6(8-9)3-11-4-7(5)10/h2H,3-4H2,1H3 |
Clave InChI |
OSCVWFJTSCAMRG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=N1)COCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


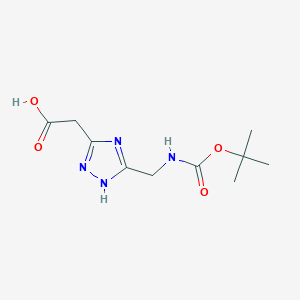
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)

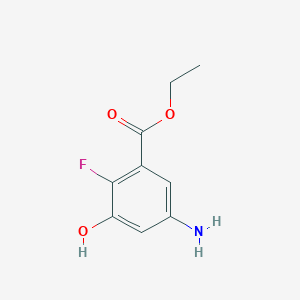
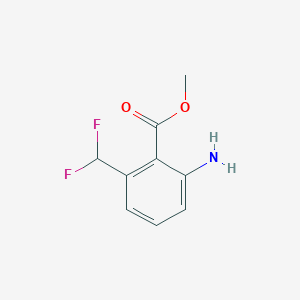
![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
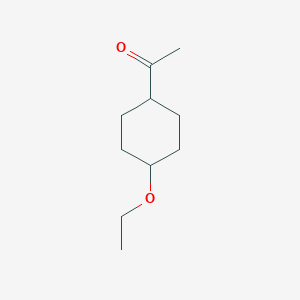

![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
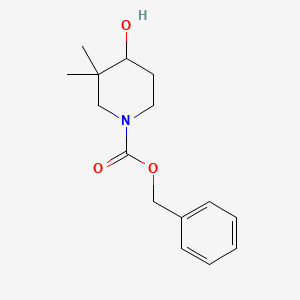

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)


